N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydroquinoline core, which is a bicyclic structure, and a phenoxyacetamide group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives or through cyclization reactions involving appropriate precursors. The phenoxyacetamide moiety is then introduced through a nucleophilic substitution reaction, where a suitable phenoxy compound reacts with an acyl chloride derivative under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reduce waste, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using chemical reductants like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl groups.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Introduction of different functional groups, leading to the formation of derivatives with altered chemical properties.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives can be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, given its structural similarity to biologically active compounds.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide: This compound shares a similar core structure but has a different substituent on the nitrogen atom.
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: Another structurally related compound with different substituents on the benzene ring.
Uniqueness: N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide stands out due to its specific combination of the tetrahydroquinoline core and the phenoxyacetamide group, which can offer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-3-5-16(10-13)24-12-18(22)20-15-7-8-17-14(11-15)6-9-19(23)21(17)2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIHPIZVYZBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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